

Comparative Guide to the Structural Confirmation of Norethylmorphine Using NMR Spectroscopy

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Compound of Interest

Compound Name:	Norethylmorphine
CAS No.:	72165-34-5
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed methodology for the structural confirmation of **norethylmorphine**, contrasting it with its parent compounds, morphine and ethylmorphine. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive tool for unambiguous structural elucidation.

Introduction to Norethylmorphine

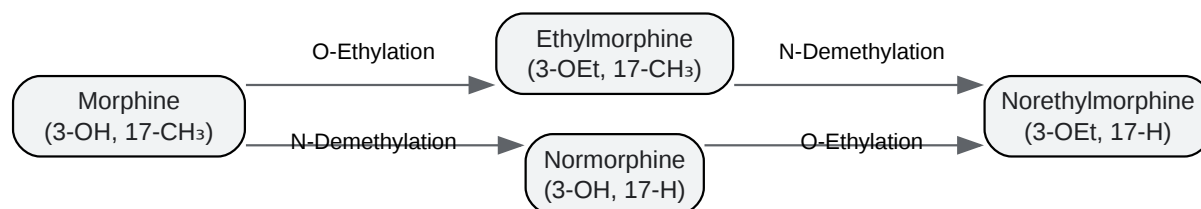
Norethylmorphine ((5 α ,6 α)-7,8-Didehydro-4,5-epoxy-3-ethoxy-morphinan-6-ol) is a semi-synthetic opioid and a known metabolite of ethylmorphine.[1][2][3] Structurally, it is the N-demethylated derivative of ethylmorphine and the O-ethylated derivative of normorphine.[3][4] Given its close structural similarity to other morphine alkaloids, definitive and unambiguous characterization is critical for pharmacological studies, metabolite identification, and in the synthesis of reference materials for doping control.[5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of such small molecules, providing detailed information about the atomic connectivity and stereochemistry.[6][7][8]

Structural Comparison: Morphine, Ethylmorphine, and Norethylmorphine

The core structure of these three compounds is the morphinan skeleton. The key differences lie in the substitutions at the phenolic hydroxyl group (at position C-3) and the nitrogen atom (at position N-17).

- **Morphine:** Possesses a hydroxyl (-OH) group at C-3 and a methyl (-CH₃) group at N-17.
- **Ethylmorphine:** The C-3 hydroxyl group is etherified to an ethoxy (-OCH₂CH₃) group, while the N-17 position retains the methyl group.[3][9]
- **Norethylmorphine:** Features an ethoxy (-OCH₂CH₃) group at C-3 and has a secondary amine (-NH) at N-17, lacking the methyl group.[1][2]

These subtle modifications lead to distinct pharmacological profiles and require precise analytical confirmation.



Structural Relationships of Morphine Analogs

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Caption: Logical relationships between morphine and its derivatives.

Comparative NMR Data

The structural differences are directly reflected in the ¹H and ¹³C NMR spectra. The following tables summarize the known chemical shifts for morphine and ethylmorphine and provide predicted values for **norethylmorphine** based on established substituent effects. The absence of the N-methyl signal and the presence of ethoxy group signals are key differentiators.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton	Morphine (Typical)	Ethylmorphine (Typical)	Norethylmorphine (Predicted)	Key Differentiation
H-1, H-2	6.6-6.7	6.6-6.8	6.6-6.8	Aromatic protons, minor shift due to C-3 substitution.
H-5	~4.9	~4.9	~4.9	Largely unaffected.
H-6	~4.2	~4.2	~4.2	Largely unaffected.
H-7, H-8	5.3-5.7	5.3-5.7	5.3-5.7	Olefinic protons, largely unaffected.
N-CH ₃	~2.4 (singlet)	~2.4 (singlet)	Absent	Critical: Absence of this singlet confirms N-demethylation.
O-CH ₂ CH ₃	Absent	~4.1 (quartet)	~4.1 (quartet)	Critical: Presence of quartet confirms ethoxy group.
OCH ₂ -CH ₃	Absent	~1.4 (triplet)	~1.4 (triplet)	Critical: Presence of triplet confirms ethoxy group.

Note: Data are approximate and can vary based on solvent and experimental conditions.

 Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon	Morphine (Typical)	Ethylmorphine (Typical)	Norethylmorphine (Predicted)	Key Differentiation
C-1	~119	~114	~114	Shielded by ethoxy group.
C-2	~121	~120	~120	Minor effect.
C-3	~142	~147	~147	Deshielded by ether linkage.
C-9	~40	~40	~35-38	Shielded (upfield shift) due to removal of the N-methyl group.
C-10	~43	~43	~39-41	Shielded (upfield shift) due to removal of the N-methyl group.
N-CH ₃	~46	~46	Absent	Critical: Absence of this signal confirms N-demethylation.
O-CH ₂ CH ₃	Absent	~65	~65	Critical: Presence of this signal confirms the ethoxy methylene.
OCH ₂ -CH ₃	Absent	~15	~15	Critical: Presence of this signal confirms the ethoxy methyl.

Note: ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in singlet peaks for each carbon.[10]

Experimental Protocols for NMR Analysis

A systematic approach using a combination of 1D and 2D NMR experiments is essential for complete structural assignment.[\[8\]](#)[\[11\]](#)

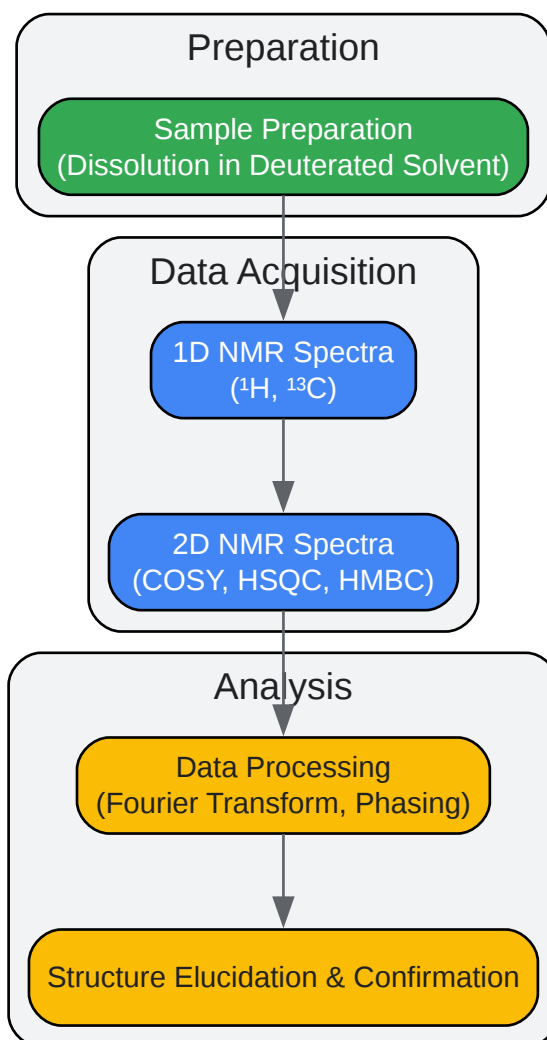
A. Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of the **norethylmorphine** sample.
- **Solvent:** Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should fully dissolve the sample.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

B. NMR Data Acquisition A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

- **Instrument Setup:** Tune and match the probe for the desired nuclei (¹H and ¹³C). Lock the field frequency using the deuterium signal from the solvent and perform magnetic field shimming to optimize homogeneity.
- **¹H NMR:** Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **¹³C NMR:** Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[\[10\]](#)
- **2D COSY (Correlation Spectroscopy):** This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for tracing the proton connectivity within the morphinan rings.
- **2D HSQC (Heteronuclear Single Quantum Coherence):** This experiment correlates protons with their directly attached carbons, providing unambiguous C-H assignments.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular skeleton, confirming the location of quaternary carbons, and definitively placing the ethoxy group on C-3 by observing a correlation from the O-CH₂ protons to the C-3 carbon.



General NMR Experimental Workflow

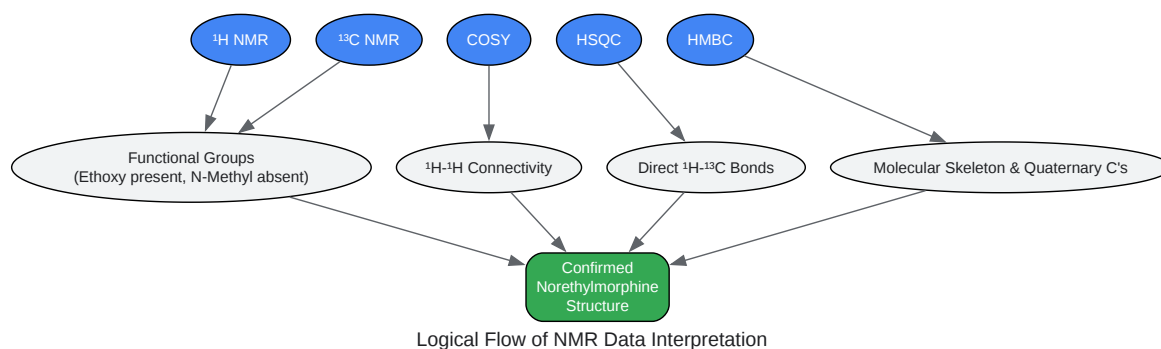
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Caption: Workflow for NMR analysis of **norethylmorphine**.

Data Interpretation for Structure Confirmation

The confirmation of the **norethylmorphine** structure is achieved by integrating the data from all NMR experiments in a logical sequence.

- ^1H and ^{13}C Spectra Analysis: The absence of the N-CH₃ signal (~2.4 ppm in ^1H , ~46 ppm in ^{13}C) and the presence of the characteristic ethoxy signals (a quartet near 4.1 ppm and a triplet near 1.4 ppm in ^1H ; carbons at ~65 and ~15 ppm in ^{13}C) provide the initial, strong evidence for the **norethylmorphine** structure over its analogs.
- COSY Spectrum: Confirms the proton-proton connectivities within the fused ring system, matching the expected spin systems of the morphinan core.
- HSQC Spectrum: Unambiguously links each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
- HMBC Spectrum: Provides the definitive proof of the overall structure. Key long-range correlations to look for are:
 - From the ethoxy methylene protons (~4.1 ppm) to the aromatic carbon C-3 (~147 ppm). This confirms the location of the ethyl group.
 - From proton H-5 (~4.9 ppm) to carbons C-4, C-6, and C-13, which helps to piece together the core ring junctions.
 - Correlations from various protons to the quaternary carbons, which are not visible in the HSQC spectrum.



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Caption: Data integration for structural confirmation.

Conclusion

The structural confirmation of **norethylmorphine** relies on a multi-faceted NMR spectroscopy approach. While 1D ^1H and ^{13}C NMR provide the primary evidence distinguishing it from morphine and ethylmorphine through the identification of key functional groups, 2D experiments like COSY, HSQC, and particularly HMBC are indispensable for assembling the complete, unambiguous atomic connectivity. This comprehensive analysis provides the definitive proof of structure required by researchers in pharmacology, medicinal chemistry, and forensic analysis.

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